molecular formula C6H12N2 B1201681 1,2-Diazabicyclo[2.2.2]octane CAS No. 329-94-2

1,2-Diazabicyclo[2.2.2]octane

Cat. No.: B1201681
CAS No.: 329-94-2
M. Wt: 112.17 g/mol
InChI Key: QVCUKHQDEZNNOC-UHFFFAOYSA-N
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Biological Activity

1,2-Diazabicyclo[2.2.2]octane (DABCO) is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of DABCO and its derivatives.

Chemical Structure and Properties

DABCO is characterized by its unique bicyclic structure, which allows it to function effectively as a ligand in coordination chemistry and as a pharmacological agent. Its molecular formula is C6H12N2C_6H_{12}N_2, and it features two nitrogen atoms within a bicyclic framework, contributing to its basicity and ability to form stable complexes with metal ions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DABCO derivatives against various pathogens:

  • Bacterial Activity : A series of DABCO derivatives were tested against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Notably, compounds such as 1c (with an o-phenylenebismethyl linker) and 1e (with a propylene aliphatic linker) exhibited low minimum inhibitory concentrations (MICs), comparable or superior to ciprofloxacin against Pseudomonas aeruginosa and Staphylococcus aureus .
  • Fungal Activity : The same derivatives showed activity against fungal strains and were evaluated for their potential to inhibit Influenza virus A/Puerto Rico/8/34 (H1N1). Compounds 1a-c with aromatic linkers demonstrated significant antiviral activity .

Table 1: Antimicrobial Efficacy of DABCO Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Type
1cStaphylococcus aureus4Bactericidal
1ePseudomonas aeruginosa8Bactericidal
1aInfluenza H1N116Antiviral

Cytotoxicity Studies

In addition to antimicrobial studies, the cytotoxic effects of DABCO have been assessed. In inhalation studies, mild irritation was observed; however, significant systemic toxicity was noted only at high doses (1000 mg/kg bw/day), which resulted in changes in body weight and food consumption . Importantly, DABCO was found not to be mutagenic in bacterial assays and did not exhibit clastogenic effects in vivo .

The mechanism by which DABCO exerts its biological effects is multifaceted:

  • Antibacterial Mechanism : The cationic nature of DABCO allows it to disrupt bacterial cell membranes, leading to cell lysis. The rapid bactericidal activity observed in time-kill assays indicates that these compounds can effectively kill bacteria within hours of exposure .
  • Antiviral Mechanism : The antiviral properties are believed to stem from the ability of DABCO derivatives to interfere with viral replication processes, although specific pathways remain to be fully elucidated.

Case Studies

Several case studies have illustrated the practical applications of DABCO in medicinal chemistry:

  • Study on Drug Resistance : A study demonstrated that certain DABCO derivatives could effectively combat drug-resistant bacterial strains, showcasing their potential as alternatives in antibiotic therapy .
  • Fungal Inhibition : Research on fungal pathogens indicated that DABCO derivatives not only inhibited growth but also affected spore formation, suggesting a broader spectrum of antifungal activity .

Properties

IUPAC Name

1,2-diazabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-8-4-2-6(1)5-7-8/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCUKHQDEZNNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186554
Record name 1,2-Diazabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-94-2
Record name 1,2-Diazabicyclo(2.2.2)octane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Diazabicyclo(2.2.2)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 2
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 3
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 4
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 5
1,2-Diazabicyclo[2.2.2]octane
Reactant of Route 6
1,2-Diazabicyclo[2.2.2]octane

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